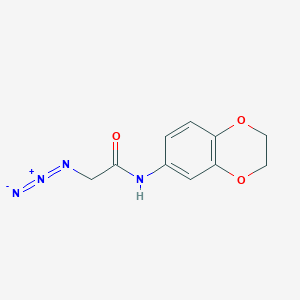

2-azido-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide

Übersicht

Beschreibung

“2-azido-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide” is a compound that can be used for pharmaceutical testing . It’s related to a class of compounds that combine sulfonamide and benzodioxane fragments in their framework . These compounds are known for their antibacterial properties .

Synthesis Analysis

The synthesis of similar compounds has been described in the literature . For instance, the reaction of 1,4-benzodioxane-6-amine with 4-bromobenzenesulfonyl chloride in aqueous alkaline media yields a related compound . This compound is then treated with different alkyl/aralkyl halides using N,N-dimethylformamide (DMF) as a reaction medium in the presence of lithium hydride (LiH) as a base to yield the final product .Molecular Structure Analysis

The molecular structure of similar compounds has been determined by various spectroscopy techniques, including IR, 1H NMR, 13C NMR, and EI-MS .Chemical Reactions Analysis

These compounds have been found to exhibit antibacterial properties . In particular, they have been shown to inhibit the growth of bacterial biofilms, making them potential candidates for the development of new antibacterial agents .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been reported. For example, N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-N-(2-methylbenzyl)-4-nitrobenzenesulfonamide is a pale gold solid with a melting point of 134-135°C, a molecular formula of C22H20N2O6S, and a molecular weight of 440 g/mol .Wissenschaftliche Forschungsanwendungen

Enzyme Inhibition

Compounds with a structure similar to the one have been studied for their ability to inhibit enzymes such as cholinesterases and lipoxygenase, which could have implications in treating diseases like Alzheimer’s or inflammation-related conditions .

Anticancer Research

There is research involving the synthesis of compounds for in vitro anticancer screening, suggesting potential applications in developing new cancer treatments .

Synthetic Chemistry

Such compounds can be used in synthetic chemistry for diazo transfer reactions, which are useful in creating various chemical structures with potential applications in pharmaceuticals and materials science .

Heterocycle Synthesis

Azides are often used in the synthesis of various heterocycles, which are structures found in many natural products and pharmaceuticals. This suggests possible applications in drug discovery and development .

Antimicrobial Properties

Literature on related triazole derivatives indicates potential antibacterial, antifungal, antiviral, antidiabetic, and antimalarial properties. This implies that similar compounds could be used in developing new medications for these conditions .

Wirkmechanismus

Target of Action

The primary targets of 2-azido-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide are cholinestrases and lipoxygenase enzymes . These enzymes play crucial roles in nerve function and inflammation, respectively. Additionally, the compound has shown antibacterial activity against bacterial species such as B. subtilis and E. coli .

Mode of Action

2-azido-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide interacts with its targets by inhibiting their activity . This inhibition disrupts the normal function of the enzymes, leading to changes in the biochemical processes they regulate.

Result of Action

The molecular and cellular effects of 2-azido-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide’s action include the disruption of nerve signal transmission and inflammatory responses due to enzyme inhibition . Additionally, the compound’s antibacterial activity can inhibit bacterial biofilm growth .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2-azido-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N4O3/c11-14-12-6-10(15)13-7-1-2-8-9(5-7)17-4-3-16-8/h1-2,5H,3-4,6H2,(H,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZYLQMMLDCLZHH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(O1)C=CC(=C2)NC(=O)CN=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-azido-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide | |

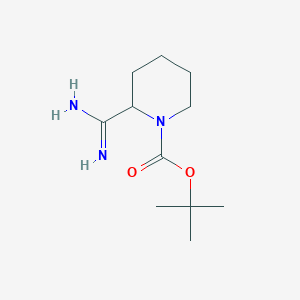

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-Bromo-2-(tert-butyl)-6-iodooxazolo[4,5-c]pyridine-7-carbaldehyde](/img/structure/B1522520.png)

![4-Bromo-2-(tert-butyl)oxazolo[4,5-c]pyridine](/img/structure/B1522522.png)

![6-bromo-2-(oxolan-2-yl)-4H-imidazo[4,5-b]pyridine](/img/structure/B1522525.png)

![tert-Butyl (2,3-dihydro-[1,4]dioxino[2,3-b]pyridin-7-yl)carbamate](/img/structure/B1522535.png)

![5-Bromo-2-iodo-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1522538.png)